molecular formula C7H8ClN3S B2937099 benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride CAS No. 74375-65-8

benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride

Katalognummer: B2937099
CAS-Nummer: 74375-65-8
Molekulargewicht: 201.67
InChI-Schlüssel: CPKZPHZWTJQDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride is a heterocyclic compound featuring a benzo-thiadiazole core substituted with a methanamine group. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. The compound is synthesized via nucleophilic substitution or coupling reactions starting from halogenated precursors like 5-bromobenzo[c][1,2,5]thiadiazole, followed by amine functionalization and salt formation .

Key applications include its role as a bioisostere in psychoactive agents, such as MDMA analogs, where the thiadiazole ring enhances receptor binding specificity . Additionally, derivatives of this scaffold have shown promise in anticancer research (e.g., hypoxia inhibition ) and as cytotoxic agents targeting cellular pathways .

Eigenschaften

IUPAC Name

2,1,3-benzothiadiazol-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZPHZWTJQDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylpropan-2-amine Hydrochloride (ODMA)

  • Structure : Replaces sulfur in the thiadiazole ring with oxygen.
  • Pharmacology : Acts as a serotonin receptor agonist, similar to MDMA, but with altered binding kinetics due to reduced electron-withdrawing effects compared to sulfur .
  • Synthesis : Prepared analogously to TDMA, starting from 5-bromobenzo[c][1,2,5]oxadiazole, with comparable yields (~6%) .

Selenadiazole Derivatives (e.g., 5-Bromobenzo[c][1,2,5]selenadiazole)

  • Structure : Selenium replaces sulfur, increasing polarizability and lipophilicity.
  • Limited pharmacological data available .

Boron-Containing Benzo[c][1,2,5]thiadiazoles

  • Structure : Boron-functionalized derivatives (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole boronic acid).
  • Applications : Hypoxia inhibitors in anticancer research, leveraging boron’s Lewis acidity for enzyme interaction. Synthesized via Suzuki-Miyaura coupling with yields >70% .

2-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one

  • Structure: Thiadiazole fused with a dihydroquinazolinone core.
  • Activity : Broad-spectrum cytotoxicity (IC₅₀ ~1–10 µM) via myosin polymerization inhibition. Synthesized in 48% yield with a melting point of 216–218°C .

Benzo[c][1,2,5]thiadiazol-5-ylmethanol

  • Methanol substitution reduces amine reactivity compared to TDMA .

Comparative Data Table

Compound Core Structure Key Functional Group Biological Activity Synthesis Yield Key Reference
Benzo[c][1,2,5]thiadiazol-5-ylMethanaMine Hydrochloride Benzo-thiadiazole Methanamine (HCl) Serotonin modulation, cytotoxicity 6%
ODMA Benzo-oxadiazole Methanamine (HCl) Serotonin agonist 6%
5-Bromobenzo[c][1,2,5]selenadiazole Benzo-selenadiazole Bromine Undefined (structural analog) N/A
Boron-based benzo[c][1,2,5]thiadiazole Boron-thiadiazole Boronic acid Hypoxia inhibition (anticancer) >70%
2-(Thiadiazolyl)-dihydroquinazolinone Dihydroquinazolinone Thiadiazole Cytotoxicity (IC₅₀ ~1–10 µM) 48%
Benzo[c][1,2,5]thiadiazol-5-ylmethanol Benzo-thiadiazole Methanol Riboswitch binding (KD ~100 nM) N/A

Key Research Findings

  • Pharmacological Selectivity : TDMA’s thiadiazole core improves serotonin receptor selectivity over ODMA, likely due to sulfur’s stronger electron-withdrawing effects .
  • Synthetic Challenges : Low yields (~6%) in TDMA synthesis highlight difficulties in amine functionalization and purification .
  • Therapeutic Versatility: Derivatives like boron-containing thiadiazoles and dihydroquinazolinones demonstrate scaffold adaptability for anticancer and antimicrobial applications .

Biologische Aktivität

Benzo[c][1,2,5]thiadiazol-5-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClN₃S and a molecular weight of 165.22 g/mol. The compound features a benzo[c][1,2,5]thiadiazole ring structure, characterized by the presence of sulfur and nitrogen atoms. The hydrochloride form enhances its solubility in water, making it suitable for biological assays and applications in drug development.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. This compound has shown potential against various microbial strains. A study demonstrated that derivatives of thiadiazole could inhibit bacterial growth effectively.

Microbial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

This table summarizes the antimicrobial efficacy of the compound against selected strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
HeLa10.5
MCF-78.3
A54912.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific kinases involved in cancer progression.
  • Receptor Interaction : It may interact with various receptors or enzymes that are crucial in cellular signaling pathways.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the effects of this compound on human glioblastoma cells. The compound demonstrated significant cytotoxicity with an IC50 value of 9 µM. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results indicated a notable reduction in bacterial viability at concentrations as low as 20 µg/mL.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzo[c][1,2,5]thiadiazole core via cyclization of precursors like 4-chloro-o-phenylenediamine using thionyl chloride (SOCl₂) in acidic or basic media , and (2) introduction of the methanamine group via reductive amination or nucleophilic substitution. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Purification often employs recrystallization or column chromatography to isolate the product.

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton/carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm for the thiadiazole ring) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C₇H₇N₃S·HCl).
  • Infrared (IR) Spectroscopy : Absorbance bands for N-H stretches (~3300 cm1^{-1}) and C-S bonds (~650 cm1^{-1}) confirm functional groups.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and crystal packing .

Q. What are its primary applications in medicinal chemistry?

  • Methodological Answer : The compound serves as:

  • Kinase Inhibitors : Derivatives like imidazole-functionalized analogs inhibit ALK5 (TGF-β receptor) via competitive binding to the ATP pocket, validated by enzyme-linked immunosorbent assays (ELISA) and IC₅₀ determinations .
  • Bioimaging Probes : Structural analogs are used in fluorescent probes for detecting nonprotein thiols in lysosomes, leveraging the thiadiazole ring’s electron-deficient properties .
  • Cytotoxic Agents : Derivatives exhibit activity against cancer cell lines (e.g., MCF-7, HEPG-2) via sulforhodamine B (SRB) assays, with IC₅₀ values compared to reference drugs like CHS-828 .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility. For in vitro assays:

  • Prepare stock solutions in DMSO (<0.5% v/v to avoid cytotoxicity) and dilute in PBS or cell culture media.
  • Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic derivatives.
  • Validate solubility via dynamic light scattering (DLS) or nephelometry .

Q. How to resolve contradictions in cytotoxicity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Cell Line Variability : Test multiple lines (e.g., gastric NUGC vs. liver HA22T) due to differential expression of target proteins .
  • Assay Conditions : Standardize protocols (e.g., SRB vs. MTT assays) and incubation times (48–72 hrs).
  • Compound Stability : Monitor degradation via HPLC or LC-MS under assay conditions (pH, temperature).

Q. What strategies improve its efficacy as an ALK5 inhibitor?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiadiazole ring (e.g., electron-withdrawing groups enhance binding affinity).
  • Computational Docking : Use tools like AutoDock to predict binding modes with ALK5’s active site (PDB: 1PY5).
  • Kinetic Studies : Measure KiK_i values via surface plasmon resonance (SPR) to optimize inhibitor residence time .

Q. How to evaluate its potential in organic electronics (e.g., solar cells)?

  • Methodological Answer : Though not directly studied, related benzo[c][1,2,5]thiadiazole derivatives are used in bulk-heterojunction solar cells. Key experiments include:

  • Optoelectronic Characterization : UV-vis absorption (λₘₐₓ ~450 nm) and cyclic voltammetry to determine HOMO/LUMO levels.
  • Device Fabrication : Blend with electron donors (e.g., P3HT) and measure power conversion efficiency (PCE) under AM1.5G illumination .

Q. What are common pitfalls in synthesizing this compound?

  • Methodological Answer : Challenges include:

  • Side Reactions : Over-chlorination during SOCl₂ treatment; monitor via TLC and quench reactions promptly.
  • Purification Issues : Hydrophilic hydrochloride salts may require reversed-phase HPLC or ion-exchange chromatography.
  • Amination Yield : Optimize stoichiometry of amine precursors and catalysts (e.g., Pd/C for reductive amination) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.